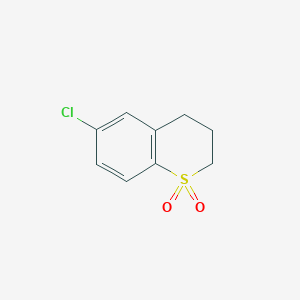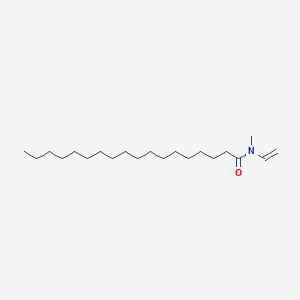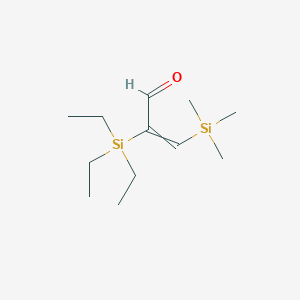
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is an organosilicon compound characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a prop-2-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal typically involves the reaction of prop-2-enal with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a Diels-Alder reaction, where prop-2-enal reacts with silylated dienophiles to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silylated aldehydes or acids.
Reduction: Reduction reactions can convert the compound into silylated alcohols.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silylated aldehydes, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal involves its interaction with molecular targets through its silyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)prop-2-enal
- 3-(Trimethylsilyl)prop-2-enal
- 2-(Triethylsilyl)prop-2-enal
Uniqueness
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual silylation can enhance its stability and versatility in various applications.
Propriétés
Numéro CAS |
90313-65-8 |
|---|---|
Formule moléculaire |
C12H26OSi2 |
Poids moléculaire |
242.50 g/mol |
Nom IUPAC |
2-triethylsilyl-3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C12H26OSi2/c1-7-15(8-2,9-3)12(10-13)11-14(4,5)6/h10-11H,7-9H2,1-6H3 |
Clé InChI |
ZUBYCVJDAHMGCD-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




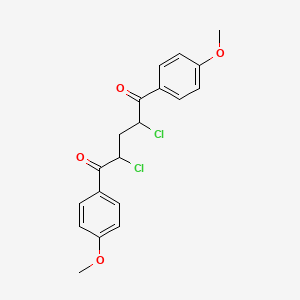
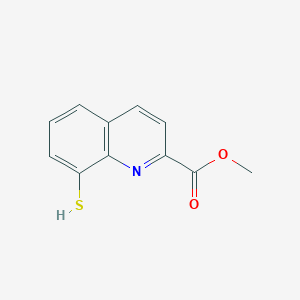

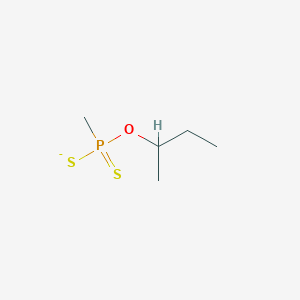

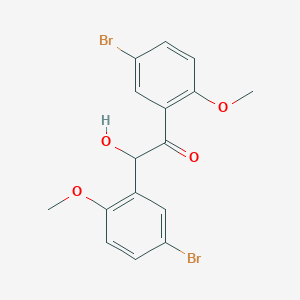
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

